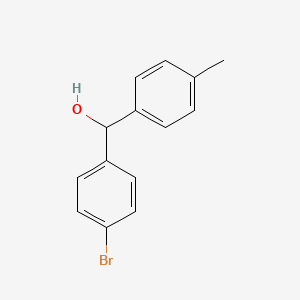
(4-Bromphenyl)(4-methylphenyl)methanol
Übersicht
Beschreibung
The compound "(4-Bromophenyl)(4-methylphenyl)methanol" is a brominated aromatic alcohol that is not directly synthesized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol and bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involve the use of a methylphenyl group, which is also present in the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . The synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol also involves the use of Grignard reagents . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)(4-methylphenyl)methanol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, MS, IR, and X-ray diffraction crystallography . These techniques provide detailed information about the molecular conformation and packing, which is stabilized by various intermolecular interactions. For the compound of interest, similar analytical methods would be employed to confirm its structure and purity.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for "(4-Bromophenyl)(4-methylphenyl)methanol". However, the presence of a bromophenyl group in the compound suggests that it could participate in further reactions, such as Suzuki coupling or other cross-coupling reactions, due to the reactivity of the bromine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are determined by their molecular structure. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provides insights into its density and crystal packing . The compound "(4-Bromophenyl)(4-methylphenyl)methanol" would likely exhibit properties influenced by the presence of the bromine atom and the biphenyl structure, such as a relatively high density and potential for solid-state interactions.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(4-Bromphenyl)(4-methylphenyl)methanol: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Synthese verschiedener Biphenylverbindungen verwendet werden, die bei der Entwicklung neuer Arzneimittel, Agrochemikalien und OLED-Materialien von entscheidender Bedeutung sind . Sein Bromatom macht es zu einem vielseitigen Baustein für Kreuzkupplungsreaktionen wie Suzuki- und Stille-Kupplungen, die bei der Konstruktion komplexer organischer Moleküle von entscheidender Bedeutung sind.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese von Benzophenonderivaten. Diese Derivate wurden auf ihre potenziellen entzündungshemmenden, antimalariellen und krebshemmenden Eigenschaften untersucht . Das Vorhandensein des Bromatoms ermöglicht eine weitere Funktionalisierung, die für den Prozess der Arzneimittelforschung unerlässlich ist.
Materialwissenschaften
Die Molekülstruktur der Verbindung ist in den Materialwissenschaften vorteilhaft, insbesondere bei der Herstellung von Polymeren und Harzen. Seine Phenylringe können zur Steifigkeit und thermischen Stabilität von Polymeren beitragen, wodurch sie für Hochleistungsmaterialien geeignet sind, die in der Luft- und Raumfahrt und Elektronik eingesetzt werden .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen spektroskopischen Analysen verwendet werden, darunter Massenspektrometrie und Kernmagnetresonanz (NMR)-Spektroskopie . Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen.
Photokatalyse
Diese Verbindung kann auch Anwendungen in der Photokatalyse finden. Ihre Struktur könnte in die Gestaltung von Photokatalysatoren involviert sein, die lichtgetriebene chemische Reaktionen ermöglichen, die für die Umweltbehebung und die Synthese von Feinchemikalien unerlässlich sind .
Chemische Bildung
Schließlich kann This compound in der chemischen Bildung als Modellverbindung verwendet werden, um organische Synthesetechniken und Reaktionsmechanismen zu lehren. Seine Reaktivität und Transformationen können wichtige Konzepte im Lehrplan der organischen Chemie demonstrieren .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSVWMYQPYYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471840 | |
| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29334-17-6 | |
| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


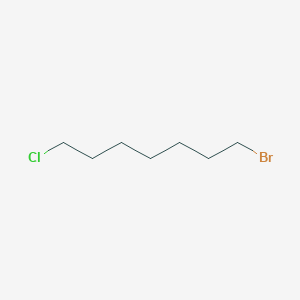
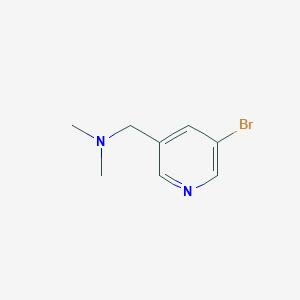

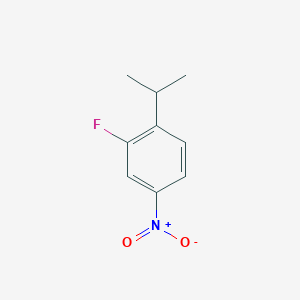

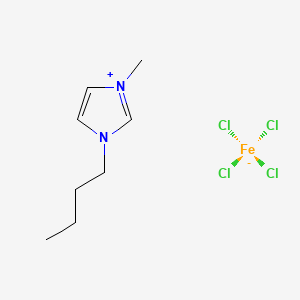
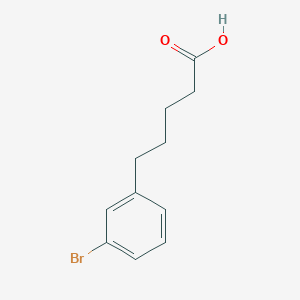
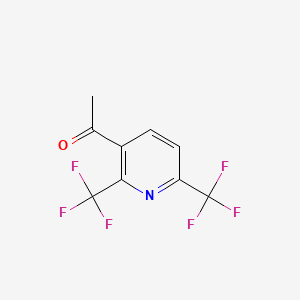



![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)
